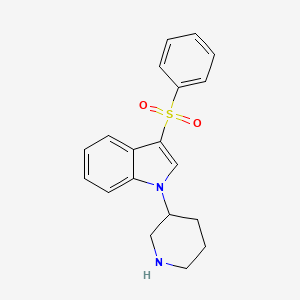
N-phenyl-1,3-benzoxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylbenzo[d]oxazol-2-amine: is an organic compound with the molecular formula C13H10N2O . It is a derivative of benzoxazole, where the nitrogen atom in the oxazole ring is bonded to a phenyl group. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenylbenzo[d]oxazol-2-amine can be synthesized through several methods. One common method involves the reaction of 2-aminophenol with phenyl isothiocyanate in the presence of sodium iodide and sodium chloride in a mixture of ethanol and water. The reaction is typically carried out at room temperature for about 2 hours, yielding the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the synthesis of N-Phenylbenzo[d]oxazol-2-amine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the use of hazardous solvents and reagents, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: N-Phenylbenzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenylbenzo[d]oxazol-2-one , while reduction can produce N-phenylbenzo[d]oxazol-2-amine derivatives .
Scientific Research Applications
N-Phenylbenzo[d]oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-Phenylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-Phenylbenzothiazol-2-amine
- N-Phenylbenzimidazol-2-amine
- N-Phenylbenzoxazol-2-one
Uniqueness: N-Phenylbenzo[d]oxazol-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
CAS No. |
6631-42-1 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-phenyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C13H10N2O/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-9H,(H,14,15) |
InChI Key |
BFLIOKCEGCUTNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[(2-bromoacetyl)amino]-N-phenylhexanamide](/img/structure/B3063351.png)

![2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide](/img/structure/B3063367.png)



![N-[2-(hydroxyamino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B3063398.png)




